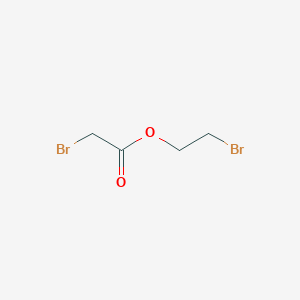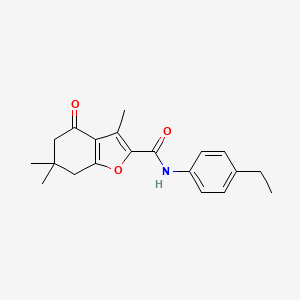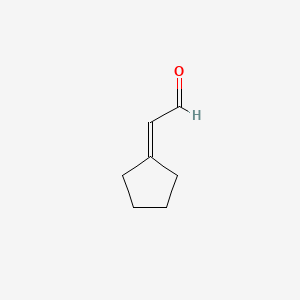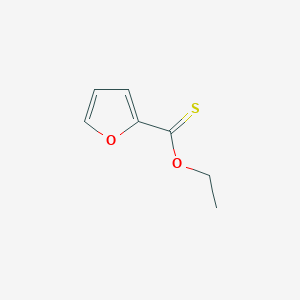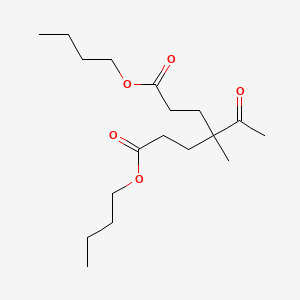
Dibutyl 4-acetyl-4-methylheptanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibutyl 4-acetyl-4-methylheptanedioate is an organic compound with the molecular formula C18H32O5 It is a dibutyl ester derivative of heptanedioic acid, characterized by the presence of acetyl and methyl groups on the heptanedioate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibutyl 4-acetyl-4-methylheptanedioate typically involves esterification reactions. One common method is the reaction of 4-acetyl-4-methylheptanedioic acid with butanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
Dibutyl 4-acetyl-4-methylheptanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The acetyl and methyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Dibutyl 4-acetyl-4-methylheptanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be utilized in studies involving ester hydrolysis and enzyme-catalyzed reactions.
Industry: It is used in the production of plasticizers, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of dibutyl 4-acetyl-4-methylheptanedioate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release the corresponding acids and alcohols, which can then participate in various biochemical pathways. The acetyl and methyl groups may also influence the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
Dibutyl phthalate: Another dibutyl ester with similar plasticizing properties.
Dioctyl terephthalate: A commonly used plasticizer with a different ester backbone.
Acetyl tributyl citrate: An alternative plasticizer with acetyl and butyl groups.
Uniqueness
Dibutyl 4-acetyl-4-methylheptanedioate is unique due to its specific ester structure and the presence of both acetyl and methyl groups
Properties
CAS No. |
6630-77-9 |
|---|---|
Molecular Formula |
C18H32O5 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
dibutyl 4-acetyl-4-methylheptanedioate |
InChI |
InChI=1S/C18H32O5/c1-5-7-13-22-16(20)9-11-18(4,15(3)19)12-10-17(21)23-14-8-6-2/h5-14H2,1-4H3 |
InChI Key |
VDDILPGLPNCVCR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)CCC(C)(CCC(=O)OCCCC)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


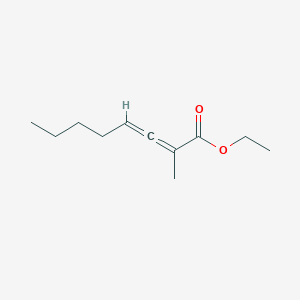
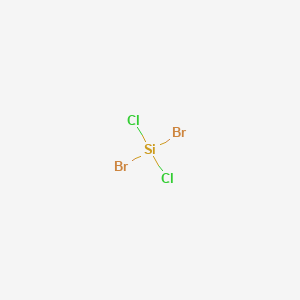
![O-[2-[bis[2-(prop-2-enylcarbamothioyloxy)ethyl]amino]ethyl] N-prop-2-enylcarbamothioate](/img/structure/B14721631.png)
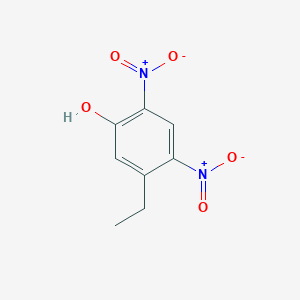
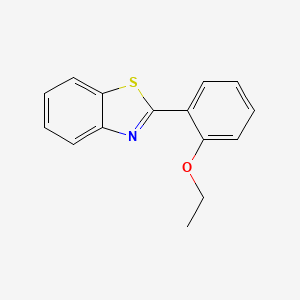
![5,5-Dimethyl-5,6-dihydrobenzo[c]acridine-7-carboxylic acid](/img/structure/B14721648.png)
